1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H10BrNS. It is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine structure.
Preparation Methods
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophene and cyclopropanamine.
Reaction Conditions: The bromothiophene is first subjected to a bromination reaction to introduce the bromine atom at the 4-position.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(4-bromophenyl)methyl]cyclopropan-1-amine and 1-[(4-chlorothiophen-2-yl)methyl]cyclopropan-1-amine share structural similarities.
Uniqueness: The presence of the bromothiophene moiety distinguishes it from other cyclopropanamine derivatives, potentially leading to unique chemical reactivity and biological activity
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2 |
InChI Key |
ASNMXHXJHNUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)N |
Origin of Product |
United States |
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